Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]-3-(4-methylphenyl)propanoate
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Overview
Description
ETHYL 3-{[(3-ETHOXY-2-HYDROXYPHENYL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(3-ETHOXY-2-HYDROXYPHENYL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE typically involves multiple steps. One common method includes the esterification of 3-(4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[(3-ETHOXY-2-HYDROXYPHENYL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
ETHYL 3-{[(3-ETHOXY-2-HYDROXYPHENYL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL 3-{[(3-ETHOXY-2-HYDROXYPHENYL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE exerts its effects involves interactions with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(2-HYDROXYPHENYL)PROPANOATE: Similar structure but lacks the amino group.
METHYL 3-(4-HYDROXYPHENYL)PROPANOATE: Similar structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
ETHYL 3-{[(3-ETHOXY-2-HYDROXYPHENYL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is unique due to the presence of both the ethyl ester and amino groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C21H27NO4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-2-hydroxyphenyl)methylamino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C21H27NO4/c1-4-25-19-8-6-7-17(21(19)24)14-22-18(13-20(23)26-5-2)16-11-9-15(3)10-12-16/h6-12,18,22,24H,4-5,13-14H2,1-3H3 |
InChI Key |
YNPNQVYVPMMKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC(CC(=O)OCC)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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